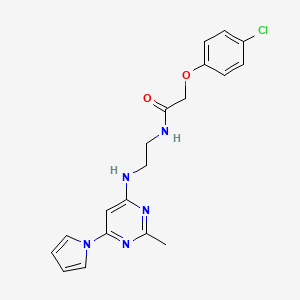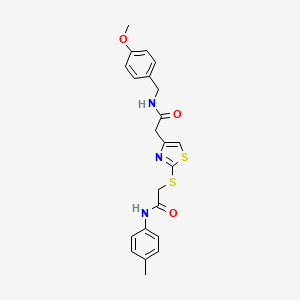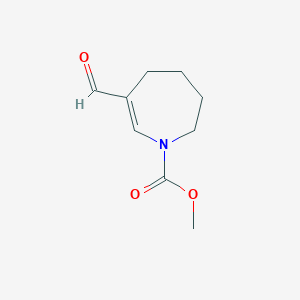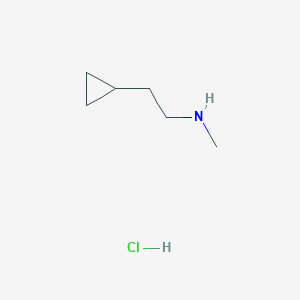
N-(4-(pyridin-3-yloxy)phenyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(pyridin-3-yloxy)phenyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C20H20ClN3O3S and its molecular weight is 417.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibitory Potency and Selectivity
- Phenylethanolamine N-methyltransferase (PNMT) Inhibitors : Compounds with the tetrahydroisoquinoline sulfonamide structure have been evaluated for their PNMT inhibitory potency and selectivity. Nonpolar substituents on the sulfonamide nitrogen led to highly potent and selective inhibitors capable of penetrating the blood-brain barrier, indicating potential therapeutic applications in modulating catecholamine levels within the central nervous system (Grunewald et al., 2005).
Anticancer Activity
- Pro-apoptotic Effects in Cancer Cells : Sulfonamide derivatives have demonstrated significant in vitro anti-cancer activity against various cancer cell lines by inducing apoptosis through activation of pro-apoptotic genes. This suggests their potential as chemotherapeutic agents targeting specific pathways involved in cancer cell survival (Cumaoğlu et al., 2015).
Anti-inflammatory and Antimicrobial Activities
Phosphodiesterase 4 (PDE4) Inhibition : Research on novel PDE4 inhibitors suitable for pulmonary diseases by inhaled administration has led to compounds with sulfonamide moieties showing potent anti-inflammatory properties and a wide therapeutic window in relevant animal models. Such compounds offer promising therapeutic strategies for asthma and chronic obstructive pulmonary disease (Villetti et al., 2015).
Sulfonamide Hybrids : The sulfonamide class, due to its pharmacological diversity, has been linked with other biologically active scaffolds to create hybrids exhibiting antibacterial, anti-carbonic anhydrase, and anti-cancer activities. This strategy of combining sulfonamide with other functional groups broadens the potential applications in designing new therapeutic agents (Ghomashi et al., 2022).
Eigenschaften
IUPAC Name |
N-(4-pyridin-3-yloxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S.ClH/c24-27(25,20-8-3-15-9-11-22-13-16(15)12-20)23-17-4-6-18(7-5-17)26-19-2-1-10-21-14-19;/h1-8,10,12,14,22-23H,9,11,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIZPNMRVNXDBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)OC4=CN=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2826700.png)

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2826703.png)
![2,6-dichloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}pyridine-3-sulfonamide](/img/structure/B2826704.png)

![2-(allylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2826709.png)

![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2826712.png)
![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2826713.png)




